molecular formula C8H9BrN2 B14843920 6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B14843920
M. Wt: 213.07 g/mol
InChI Key: LZIOMUZWWVKJDY-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a partially saturated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.

    Reduction Reactions: The compound can be reduced to form fully saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct reactivity and biological properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2

InChI Key

LZIOMUZWWVKJDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(C=C21)Br

Origin of Product

United States

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